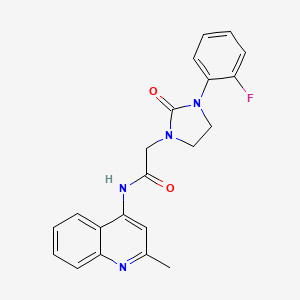

2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-methylquinolin-4-yl)acetamide

Description

This compound features a 2-fluorophenyl-substituted imidazolidinone core linked via an acetamide bridge to a 2-methylquinolin-4-yl moiety. Its molecular weight is approximately 413.42 g/mol (estimated from molecular formula).

Properties

IUPAC Name |

2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-methylquinolin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN4O2/c1-14-12-18(15-6-2-4-8-17(15)23-14)24-20(27)13-25-10-11-26(21(25)28)19-9-5-3-7-16(19)22/h2-9,12H,10-11,13H2,1H3,(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDKHQCGOCCDVGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=O)CN3CCN(C3=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-methylquinolin-4-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the Imidazolidinone Ring: This step involves the reaction of a fluorophenyl amine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone ring.

Quinoline Derivative Preparation: The quinoline derivative is synthesized separately, often through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.

Coupling Reaction: The final step involves coupling the imidazolidinone intermediate with the quinoline derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-methylquinolin-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-methylquinolin-4-yl)acetamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structure.

Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-methylquinolin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the imidazolidinone and quinoline moieties can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Pharmacological Implications

Key Compounds for Comparison

Compound 9b (): Structure: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide. Key Features: A 4-fluorophenyl group on a thiazole ring and a triazole-benzodiazole scaffold. Relevance: The para-fluorine position may enhance electronic effects compared to the ortho-fluorine in the target compound. Docking studies suggest strong binding to active sites, possibly due to the triazole-thiazole system .

(E)-2-(i-(4-Fluorobenzyl)-2-Oxoindolin-3-ylidene)-N-(quinolin-6-yl)Acetamide (): IC50: 5.503. Key Features: A 4-fluorobenzyl group and indolinone-quinoline hybrid. Relevance: The fluorobenzyl group and quinoline moiety mirror structural aspects of the target compound.

MEK Inhibitor (): Structure: N-[3-(3-Cyclopropyl-5-(2-fluoro-4-iodophenylamino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydro-2H-pyrido[4,3-d]pyrimidinyl)phenyl]acetamide. Key Features: A 2-fluoro-4-iodophenyl group and pyrido-pyrimidinone core. Relevance: Demonstrates the significance of halogenated aryl groups (fluorine and iodine) in kinase inhibition. The acetamide linker facilitates binding to ATP pockets .

Structural and Physicochemical Comparisons

Table 1: Comparative Analysis of Structural Features

Key Observations

- Heterocyclic Cores: Imidazolidinone (target) vs. thiazole (9b) or indolinone () influence rigidity and hydrogen-bonding capacity.

- Quinoline vs. Pyrido-Pyrimidinone: The 2-methylquinoline in the target compound may enhance lipophilicity compared to bulkier pyrido-pyrimidinone scaffolds.

Biological Activity

The compound 2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-methylquinolin-4-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. Its unique structural features, including the presence of a fluorinated phenyl group and a quinoline moiety, suggest promising interactions with biological targets, particularly in pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 341.4 g/mol. The compound features an imidazolidinone ring, which is significant for its biological activity due to its potential to interact with various biological macromolecules.

| Property | Value |

|---|---|

| Molecular Formula | C19H19FN4O2 |

| Molecular Weight | 341.4 g/mol |

| IUPAC Name | This compound |

| Chemical Class | Imidazolidinone Derivative |

The biological activity of this compound is hypothesized to involve its interaction with specific enzymes or receptors. The fluorine atom enhances lipophilicity and metabolic stability, which may improve pharmacokinetic properties. The imidazolidinone structure can act as a scaffold for enzyme inhibition, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.

Biological Activity Studies

Research into the biological activity of the compound has revealed several key findings:

- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit specific enzymes involved in metabolic pathways. For instance, enzyme assays have shown that it can act as a competitive inhibitor for certain kinases, suggesting potential applications in cancer therapy.

- Antimicrobial Properties : In vitro tests have demonstrated that the compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.

- Cytotoxicity : Cytotoxic assays on cancer cell lines reveal that the compound induces apoptosis in a dose-dependent manner. This effect is attributed to the modulation of apoptotic pathways via interactions with cellular receptors.

Case Studies

Case Study 1: Anticancer Activity

A study conducted on human breast cancer cell lines (MCF-7) showed that treatment with the compound resulted in significant reduction in cell viability (IC50 = 15 µM). Flow cytometry analysis indicated an increase in the percentage of cells undergoing apoptosis compared to control groups.

Case Study 2: Antimicrobial Efficacy

In a separate study assessing antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively, demonstrating its potential as an antibacterial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.